1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 902043-58-7
VCID: VC6384594
InChI: InChI=1S/C24H26N4O3/c1-16-9-7-12-28-21(16)26-22-19(24(28)30)15-20(27(22)13-8-14-31-3)23(29)25-17(2)18-10-5-4-6-11-18/h4-7,9-12,15,17H,8,13-14H2,1-3H3,(H,25,29)
SMILES: CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C4=CC=CC=C4
Molecular Formula: C24H26N4O3
Molecular Weight: 418.497

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

CAS No.: 902043-58-7

Cat. No.: VC6384594

Molecular Formula: C24H26N4O3

Molecular Weight: 418.497

* For research use only. Not for human or veterinary use.

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide - 902043-58-7

Specification

CAS No. 902043-58-7
Molecular Formula C24H26N4O3
Molecular Weight 418.497
IUPAC Name 6-(3-methoxypropyl)-10-methyl-2-oxo-N-(1-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C24H26N4O3/c1-16-9-7-12-28-21(16)26-22-19(24(28)30)15-20(27(22)13-8-14-31-3)23(29)25-17(2)18-10-5-4-6-11-18/h4-7,9-12,15,17H,8,13-14H2,1-3H3,(H,25,29)
Standard InChI Key ACBCRTALYLUCGT-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C4=CC=CC=C4

Introduction

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of pyrido-pyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The compound features a unique structural arrangement of rings and functional groups, contributing to its chemical behavior and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of pyrimidine derivatives with intermediates derived from pyrrolo[2,3-d]pyrimidines. Industrial production methods may utilize continuous flow reactors to enhance efficiency and reduce waste during synthesis.

Biological Activities and Applications

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is explored for its potential biological activities, including interactions with enzymes or receptors that modulate cellular processes. In vitro studies often focus on its effects on cell lines relevant to cancer research. The compound's structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Analytical Methods

Characterization and purity confirmation of this compound typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques provide detailed structural information and help in assessing the compound's purity during synthesis.

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